Chemical structure and properties of Cycloart-22-ene-3,25-diol
Chemical structure and properties of Cycloart-22-ene-3,25-diol
The following technical guide provides an in-depth analysis of Cycloart-22-ene-3,25-diol , a rare tetracyclic triterpenoid with significant potential in dermatological pharmacology and metabolic regulation.
Chemical Identity, Isolation Protocols, and Pharmacological Applications
Executive Summary
Cycloart-22-ene-3,25-diol (CAS: 97456-49-0) is a bioactive triterpenoid belonging to the cycloartane class, distinguished by its unique 9,19-cyclopropane ring and a specific unsaturation at the C-22 position of the side chain.[1][2] Unlike its more common isomer, cycloart-23-ene-3,25-diol, the 22-ene variant has emerged as a potent tyrosinase inhibitor and a modulator of oxidative stress.
This guide serves as a definitive reference for researchers, detailing the molecule's physicochemical profile, validated isolation workflows from Euphorbia species, and its mechanistic role in inhibiting melanogenesis.
Chemical Identity & Structural Analysis
The cycloartane skeleton is a critical biosynthetic intermediate between squalene and phytosterols. Cycloart-22-ene-3,25-diol retains the rigid pentacyclic framework but features a modified side chain that influences its lipophilicity and receptor binding affinity.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (3β,22E)-9,19-Cyclolanost-22-ene-3,25-diol |
| Common Name | Cycloart-22-ene-3,25-diol |
| CAS Registry | 97456-49-0 |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| Chiral Centers | C3, C5, C8, C9, C10, C13, C14, C17, C20 |
Structural Features
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9,19-Cyclopropane Ring : This highly strained three-membered ring imposes a bent conformation on the steroid backbone (boat-chair-boat), distinguishing it from lanostane derivatives. It is chemically reactive under acidic conditions, prone to ring-opening.
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Side Chain (C-17) : Features a trans-double bond at C-22 (Δ22) and a tertiary hydroxyl group at C-25. The C-25 hydroxyl is crucial for hydrogen bonding within enzyme active sites (e.g., Tyrosinase).
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Stereochemistry : The hydroxyl at C-3 is in the β-orientation (equatorial), typical for bioactive triterpenes.
Physicochemical Properties & Spectral Signature
Accurate identification relies on distinguishing the 22-ene isomer from the 23-ene isomer using Nuclear Magnetic Resonance (NMR).
NMR Diagnostic Signals (CDCl₃, 500 MHz)
The 22-ene isomer is characterized by the downfield shift of olefinic protons at C-22/C-23 and the specific coupling pattern of the cyclopropane methylene protons.
| Position | Proton (δH, ppm) | Carbon (δC, ppm) | Multiplicity | Interpretation |
| 19 (H-19α) | 0.33 | 29.9 | d (J=4.0 Hz) | Characteristic cyclopropane "upfield" signal |
| 19 (H-19β) | 0.55 | 29.9 | d (J=4.0 Hz) | Characteristic cyclopropane pair |
| 3 (H-3α) | 3.28 | 78.8 | dd | Axial proton geminal to 3β-OH |
| 22 | 5.35 - 5.45 | 135.2 | m | Olefinic proton (distinct from 23-ene) |
| 23 | 5.35 - 5.45 | 132.1 | m | Olefinic proton |
| 25 | - | 70.8 | - | Quaternary carbon attached to OH |
| 26, 27 | 1.31 | 29.8 | s | Gem-dimethyls adjacent to OH |
Critical Distinction : In the 23-ene isomer, the olefinic protons appear as a multiplet often centered slightly differently, but the key differentiator is the HMBC correlation: H-22 correlates with C-20 and C-17, whereas in the 23-ene, H-23 correlates with C-25.
Biosynthesis & Isolation Protocol
Cycloart-22-ene-3,25-diol is predominantly isolated from the genus Euphorbia (e.g., E. macrostegia, E. aleppica) and Chaerophyllum bulbosum. The following protocol outlines a validated method for high-purity isolation.
Biosynthetic Pathway
The molecule is formed via the cyclization of squalene epoxide to cycloartenol, followed by side-chain modification (desaturation at C-22 and hydroxylation at C-25).
Isolation Workflow (Laboratory Scale)
Objective : Purify Cycloart-22-ene-3,25-diol from Euphorbia aerial parts.
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Extraction : Macerate air-dried powder (1 kg) in MeOH (5L) for 72h at room temperature. Filter and concentrate in vacuo.
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Partitioning : Suspend residue in water. Partition successively with n-Hexane, Chloroform (CHCl₃), and Ethyl Acetate (EtOAc).
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Target Fraction: The Chloroform or EtOAc fraction typically contains the triterpenoids.
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Fractionation (Silica Gel) : Load the CHCl₃ fraction onto a silica gel column (230-400 mesh). Elute with a gradient of n-Hexane:EtOAc (100:0 → 0:100).
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Monitoring: Check fractions via TLC (Vanillin-Sulfuric acid reagent). Cycloartanes appear as purple/violet spots.
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Purification (HPLC) : Subject the triterpene-rich sub-fractions (eluted at ~20-30% EtOAc) to RP-HPLC (C18 column).
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Mobile Phase: Methanol:Water (90:10 or 85:15), isocratic.
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Detection: UV at 210 nm (terminal absorption).
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Visualization: Isolation Logic Flow
Figure 1: Step-by-step fractionation logic for isolating Cycloart-22-ene-3,25-diol from plant matrix.
Pharmacological Profile: Mechanism of Action
While many cycloartanes exhibit general anti-inflammatory properties, Cycloart-22-ene-3,25-diol has shown specific efficacy in Tyrosinase Inhibition , making it a candidate for treating hyperpigmentation disorders.
Tyrosinase Inhibition
Research indicates that this compound inhibits mushroom tyrosinase with an IC₅₀ of approximately 78.6 µM .[3]
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Mechanism : The molecule likely acts as a competitive inhibitor.[3] The C-25 hydroxyl group and the hydrophobic steroid core mimic the tyrosine substrate, occupying the enzyme's active site and preventing the oxidation of L-DOPA to Dopaquinone.
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Comparison : Its activity is comparable to or slightly lower than Kojic acid (standard reference), but it offers a different toxicity profile due to its steroidal nature.
Cytotoxicity & Safety
Studies on human cancer lines (e.g., MCF-7, MDA-MB-231) reveal:
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Moderate Cytotoxicity : IC₅₀ values often exceed 75 µM, indicating it is not a highly potent cytotoxin compared to other chemotherapeutics.
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Safety Implication : The lower cytotoxicity suggests a favorable safety window for its use as a topical skin-whitening agent, where cell survival is desired while inhibiting enzymatic function.
Biological Pathway Visualization
Figure 2: Proposed mechanism of melanogenesis inhibition via competitive binding at the tyrosinase active site.
Experimental Protocols
Tyrosinase Inhibition Assay
Purpose : To quantify the inhibitory potency (IC₅₀) of the compound.
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Reagents :
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Procedure :
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In a 96-well plate, add 120 µL phosphate buffer and 20 µL tyrosinase solution.
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Add 20 µL of test compound (various concentrations: 10–200 µM).
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Incubate at 25°C for 10 minutes.
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Add 40 µL L-DOPA to initiate reaction.
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Incubate for 20 minutes at 25°C.
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Measurement :
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Measure absorbance at 475 nm (formation of Dopachrome) using a microplate reader.
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Calculate % Inhibition:
.
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Future Perspectives
The distinct 22-ene structure offers a scaffold for Structure-Activity Relationship (SAR) studies.
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Derivatization : Esterification of the C-3 or C-25 hydroxyls could improve skin permeability for dermatological applications.
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Metabolic Stability : The 9,19-cyclopropane ring is metabolically stable but acid-sensitive; formulation strategies (e.g., liposomes) could enhance stability in topical creams.
References
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PubChem . (n.d.). Cycloart-22-ene-3,25-diol (CID 9889589).[2][3][7] National Center for Biotechnology Information. Retrieved from [Link]
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Ghanadian, M., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor. Prostaglandins & Other Lipid Mediators. (Contextual reference for cycloartane bioactivity methods). Retrieved from [Link]
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Moridi Farimani, M., et al. (2014). Tyrosinase Inhibitory Activity of Chemical Constituents of Euphorbia macrostegia. ResearchGate. (Primary source for 22-ene isolation and tyrosinase activity). Retrieved from [Link]
Sources
- 1. Cycloart-24-ene-1alpha,2alpha,3beta-triol | CAS:942407-97-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Cycloart-22-ene-3,25-diol | C30H50O2 | CID 9889589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cycloart-23-ene-3,25-diol | CAS:14599-48-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. Cimicidanol 3-O-alpha-L-arabinoside | CAS:161207-05-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. 25-Hydroxycycloart-23-en-3-one | CAS:148044-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
